molecular formula C9H9F3O2 B3039361 [2-(2,2,2-Trifluoroethoxy)phenyl]methanol CAS No. 1020970-66-4

[2-(2,2,2-Trifluoroethoxy)phenyl]methanol

Cat. No.: B3039361
CAS No.: 1020970-66-4
M. Wt: 206.16 g/mol
InChI Key: BWUDONYPQBJGIF-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethoxy)phenyl]methanol is a fluorinated aromatic alcohol featuring a trifluoroethoxy (–OCH₂CF₃) substituent at the ortho position of a benzene ring and a hydroxymethyl (–CH₂OH) group. The trifluoroethoxy group is electron-withdrawing, influencing the compound's electronic properties, solubility, and metabolic stability.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUDONYPQBJGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for [2-(2,2,2-Trifluoroethoxy)phenyl]methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2-(2,2,2-Trifluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Chemical Synthesis and Preparation Methods

The synthesis of [2-(2,2,2-trifluoroethoxy)phenyl]methanol typically involves several steps that utilize various starting materials and reagents. A notable method includes the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol under alkaline conditions using phase-transfer catalysts. This process results in high yields of the desired compound while minimizing costs and simplifying operations, making it suitable for industrial applications .

Table 1: Synthesis Overview

StepDescriptionKey Reagents
1Etherification of o-nitrochlorobenzeneo-Nitrochlorobenzene, 2,2,2-Trifluoroethanol
2Reduction to form phenolHydrogenation with Pd/C catalyst
3Final purificationFiltration and concentration

A. Drug Discovery

Research has indicated that derivatives of [2-(2,2,2-trifluoroethoxy)phenyl]methanol exhibit promising biological activities. For instance, studies on 1,3,4-oxadiazole derivatives tethered to this compound have shown potential as anti-cancer and anti-diabetic agents. In vivo studies demonstrated significant glucose-lowering effects and apoptosis induction in cancer cells when treated with these derivatives .

B. Sedative and Hypnotic Effects

The compound has been noted for its role in the preparation of phenyl acetate compounds that possess sedative and hypnotic effects. This application highlights its significance in medicinal chemistry and pharmacology as a potential therapeutic agent .

Biological Assessments

Recent studies have focused on evaluating the biological efficacy of compounds derived from [2-(2,2,2-trifluoroethoxy)phenyl]methanol. For instance:

  • Anti-Cancer Activity : Compounds linked to this structure were tested against glioblastoma cells and showed superior efficacy compared to other derivatives .
  • Anti-Diabetic Properties : The use of genetically modified Drosophila models demonstrated that certain derivatives significantly reduced glucose levels, indicating potential for diabetes treatment .

Case Study 1: Synthesis of Oxadiazole Derivatives

A comprehensive study synthesized various hydrazone derivatives from [2-(2,2,2-trifluoroethoxy)phenyl]methanol. The synthesized compounds underwent biological assessment revealing significant anti-cancer properties through mechanisms such as DNA damage in cancer cells.

Case Study 2: Evaluation of Sedative Properties

Another study investigated the sedative effects of phenyl acetate derivatives synthesized from [2-(2,2,2-trifluoroethoxy)phenyl]methanol. The results indicated a rapid onset of sedative effects in animal models, suggesting its viability for further development in clinical applications.

Mechanism of Action

The mechanism of action of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to the observed bioactive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

The position of the trifluoroethoxy group on the phenyl ring significantly impacts physicochemical and biological properties:

Compound Substituent Position Key Properties/Applications Reference
[2-(2,2,2-Trifluoroethoxy)phenyl]methanol Ortho Higher steric hindrance; potential for unique reactivity in coupling reactions. Inferred
[3-(2,2,2-Trifluoroethoxy)phenyl]methanol Meta Molecular weight: 206.16 g/mol; used as a versatile scaffold for drug discovery.
[4-(2,2,2-Trifluoroethoxy)phenyl]methanol Para Lower steric hindrance; easier synthetic accessibility compared to ortho isomer.

Key Insight : Ortho-substituted derivatives often exhibit reduced solubility in polar solvents due to steric effects, whereas para isomers are more synthetically accessible and commonly utilized in medicinal chemistry .

Compounds with Multiple Trifluoroethoxy Groups

Compounds bearing bis(trifluoroethoxy)phenyl groups demonstrate enhanced metabolic stability and lipophilicity:

Compound Structure Melting Point/Stability Biological Activity Reference
2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (3) Two –OCH₂CF₃ groups at 2 and 5 positions Stable under reflux conditions Precursor for antimicrobial agents
1-{5-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-...}ethanone (5j) Oxadiazole-linked bis(trifluoroethoxy)phenyl derivative Melting point: 121–123°C Anti-cancer and anti-diabetic candidate

Key Insight: Bis(trifluoroethoxy) derivatives exhibit higher molecular weights and improved receptor-binding affinity compared to monosubstituted analogs, making them prominent in drug discovery .

Functional Group Variations

Replacement of the methanol group with other functionalities alters reactivity and applications:

Compound Functional Group Key Properties Reference
2-(2,2,2-Trifluoroethoxy)phenol –OH instead of –CH₂OH Used as a reference standard in analytical chemistry; precursor for coupling
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol –OCH₂CH₂OH Higher polarity due to ethylene glycol chain; used in material science
Oteseconazole (MMV1634386) Pyridine-linked –OCH₂CF₃ Targets fungal CYP51 enzymes; clinical use for antifungal therapy

Key Insight: The methanol group in [2-(2,2,2-Trifluoroethoxy)phenyl]methanol provides a handle for esterification or etherification, enabling prodrug development or solubility modulation .

Biological Activity

[2-(2,2,2-Trifluoroethoxy)phenyl]methanol is a chemical compound that has garnered attention for its potential biological activities. Its unique structural features, particularly the trifluoroethoxy group, enhance its lipophilicity and reactivity, making it a candidate for various pharmacological applications. This article provides a comprehensive overview of the biological activities associated with this compound, including data from recent studies and case analyses.

The molecular structure of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol includes a phenolic moiety substituted with a trifluoroethoxy group. This configuration is believed to influence its interaction with biological macromolecules and its overall bioactivity.

The mechanism by which [2-(2,2,2-Trifluoroethoxy)phenyl]methanol exerts its biological effects primarily involves:

  • Lipophilicity : The trifluoroethoxy group enhances the compound's ability to penetrate cell membranes.
  • Protein Interactions : It can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function.
  • Biochemical Pathways Modulation : These interactions may modulate various biochemical pathways, leading to observed therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol. For instance:

  • In vitro Studies : Compounds with similar structures have shown efficacy against various cancer cell lines. For example, derivatives containing the trifluoroethoxy group exhibited significant cytotoxic effects against glioblastoma cells in MTT assays .
  • Mechanistic Insights : The cytotoxicity is believed to be linked to the compound's ability to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

  • Experimental Models : In animal models of inflammation, compounds related to [2-(2,2,2-Trifluoroethoxy)phenyl]methanol have demonstrated reductions in inflammatory markers and improved outcomes in conditions such as arthritis .
  • Molecular Mechanisms : These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways like NF-kB.

Antimicrobial Activity

Studies have indicated that [2-(2,2,2-Trifluoroethoxy)phenyl]methanol exhibits antimicrobial properties:

  • Broad Spectrum Activity : It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which poses significant clinical challenges .
  • Mechanism of Action : The antimicrobial action is thought to arise from disruption of bacterial cell membranes and interference with metabolic processes.

Data Summary

Biological ActivityEvidenceReference
AnticancerSignificant cytotoxicity against glioblastoma cell lines
Anti-inflammatoryReduced inflammatory markers in animal models
AntimicrobialEffective against MRSA and other bacterial strains

Case Studies

  • Cytotoxicity Against Glioblastoma Cells : A study evaluated the effects of several derivatives of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol on LN229 glioblastoma cells. Results showed that specific modifications increased cytotoxicity significantly compared to controls .
  • In Vivo Anti-inflammatory Effects : In a controlled study involving rats induced with arthritis, treatment with [2-(2,2,2-Trifluoroethoxy)phenyl]methanol resulted in decreased paw swelling and lower levels of inflammatory cytokines compared to untreated groups.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing [2-(2,2,2-Trifluoroethoxy)phenyl]methanol?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification. For the trifluoroethoxy group, 2,2,2-trifluoroethanol (TFE) is reacted with a phenolic precursor (e.g., 2-hydroxybenzyl alcohol) under alkaline conditions. A Steglich protocol using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as catalysts in anhydrous dichloromethane can achieve yields >70% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing [2-(2,2,2-Trifluoroethoxy)phenyl]methanol?

  • Methodological Answer :

  • 1H-NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, multiplet), the trifluoroethoxy group (δ 4.4–4.6 ppm, quartet for -OCH2CF3), and the methanol group (δ 3.6–3.8 ppm, singlet for -CH2OH) .
  • 19F-NMR : A singlet at δ -75 to -78 ppm confirms the -CF3 group .
  • MS (ESI) : Look for [M+H]+ at m/z 235.1 (calculated for C9H9F3O2+) .

Q. How should [2-(2,2,2-Trifluoroethoxy)phenyl]methanol be stored to ensure stability?

  • Methodological Answer : Store in amber glass vials under inert gas (N2 or Ar) at –20°C to prevent oxidation of the methanol group. Avoid prolonged exposure to light or moisture, as TFE-derived compounds are hygroscopic and prone to hydrolysis . Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory solubility data for [2-(2,2,2-Trifluoroethoxy)phenyl]methanol in polar solvents be resolved?

  • Methodological Answer : Solubility discrepancies arise from the compound’s amphiphilic nature. For polar aprotic solvents (e.g., DMSO, DMF), dissolve 10–20 mg/mL via sonication (30 min at 40°C). In aqueous buffers (pH 7.4), solubility drops to <1 mg/mL due to the hydrophobic trifluoroethoxy group. Use co-solvents (e.g., 10% TFE in water) to enhance solubility while monitoring stability via UV-Vis (λmax ~270 nm) .

Q. What computational strategies predict the biological activity of [2-(2,2,2-Trifluoroethoxy)phenyl]methanol?

  • Methodological Answer : Perform molecular docking using AutoDock4 with flexible sidechains in target receptors (e.g., enzymes with hydrophobic active sites). Parameterize the ligand with Gasteiger charges and assign torsional degrees of freedom to the trifluoroethoxy group. Validate docking poses with MD simulations (AMBER force field, 100 ns trajectory) to assess binding stability .

Q. How does the trifluoroethoxy group influence metabolic pathways in biological studies?

  • Methodological Answer : The -CF3 group reduces metabolic degradation by cytochrome P450 enzymes. To track metabolites, incubate the compound with liver microsomes (e.g., human S9 fraction) and analyze via LC-HRMS. Phase I metabolites typically include hydroxylation at the phenyl ring (m/z +16), while Phase II metabolites show glucuronidation (m/z +176) .

Q. Why do reactivity discrepancies occur in nucleophilic substitutions involving [2-(2,2,2-Trifluoroethoxy)phenyl]methanol?

  • Methodological Answer : Steric hindrance from the trifluoroethoxy group slows reactions at the benzylic position. To optimize substitutions (e.g., converting -CH2OH to -CH2Br), use HBr in acetic acid under reflux (80°C, 12 h) with catalytic ZnBr2. Monitor bromide incorporation via 1H-NMR (disappearance of -CH2OH signal at δ 3.6 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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